molecular formula C14H28O B128148 12-Methyltridecanal CAS No. 75853-49-5

12-Methyltridecanal

カタログ番号: B128148
CAS番号: 75853-49-5
分子量: 212.37 g/mol
InChIキー: OQWNKUAZQSLNSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

12-Methyltridecanal (CAS 75853-49-5), a methyl-branched aliphatic fatty aldehyde with the molecular formula C₁₄H₂₈O and molecular weight 212.37 g/mol, is a key aroma compound in cooked meats, particularly beef. It is derived from plasmalogens—phospholipids in cell membranes—synthesized by rumen microorganisms . This compound is renowned for its species-specific contribution to the aroma of stewed or boiled beef, where it imparts a rich, meaty, and tallow-like odor .

In food applications, this compound is often stabilized in carriers like medium-chain triglycerides (Miglyol) or triacetin at 10% concentration to mitigate its reactivity . Beyond meat, it has been identified in Gouda cheese as a contributor to its characteristic ripe aroma . Industrially, it is synthesized via biotechnological methods using fungal lipid extracts and recombinant enzymes, offering a sustainable alternative to petroleum-based production .

特性

IUPAC Name

12-methyltridecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWNKUAZQSLNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868381
Record name 12-Methyltridecanal
Source EPA DSSTox
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Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to pale yellow liquid; cooked or roasted aroma
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in heptane, soluble (in ethanol)
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.941
Record name 12-Methyltridecanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

75853-49-5, 93843-20-0
Record name 12-Methyltridecanal
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Record name 12-METHYLTRIDECANAL
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Record name 12-Methyltridecanal
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準備方法

Four-Step Synthesis from 10-Undecylenic Acid

The most well-documented chemical synthesis of MT involves a four-step process starting from 10-undecylenic acid, as detailed in a 2017 patent. The sequence includes amidation , Grignard reaction , hydrogenation reduction , and alkenyl ozonation , optimized for industrial scalability.

Step 1: Amidation Reaction
10-Undecylenic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) to form the corresponding acid chloride. This intermediate reacts with N,O-dimethylhydroxylamine hydrochloride to yield a Weinreb amide. For example, 50 g of 10-undecylenic acid reacted with 64.6 g SOCl₂ in 800 mL CH₂Cl₂ at 40°C produced a 95.0% pure amide intermediate.

Step 2: Grignard Reaction
The amide undergoes a Grignard reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), forming a ketone. In one embodiment, 63.3 g of the amide intermediate reacted with MeMgBr at -10°C yielded a ketone with 96.8% purity.

Step 3: Hydrogenation Reduction
The ketone is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H₂) to produce a secondary alcohol. This step achieved a 98.2% yield with 99.5% purity when conducted at 50°C and 0.5 MPa H₂ pressure.

Step 4: Alkenyl Ozonation
The alcohol is oxidized via ozonolysis to cleave the alkene bond, followed by reductive workup with dimethyl sulfide (DMS) to yield MT. This final step provided an overall yield of 72–75% and purity exceeding 99%.

Table 1: Four-Step Synthesis Parameters

StepReactantsConditionsYieldPurity
AmidationSOCl₂, CH₂Cl₂40°C, 4 h95.0%95.0%
Grignard ReactionMeMgBr, THF-10°C, 2 h96.8%96.3%
HydrogenationPd/C, H₂50°C, 0.5 MPa98.2%99.5%
OzonationO₃, DMS-78°C to RT72–75%>99%

Synthesis via Cyanide Addition

Carballeira et al. (2003) developed an alternative route starting from methyl 12-methyltridecanoate. The key step involves cyanide addition to this compound, facilitated by trimethylsilyl cyanide (TMSCN) under triethylamine (Et₃N) catalysis:

This compound+TMSCNEt₃N2-Methoxy-13-methyltetradecanoic acid\text{this compound} + \text{TMSCN} \xrightarrow{\text{Et₃N}} \text{2-Methoxy-13-methyltetradecanoic acid}

This method achieved a 26% overall yield across six steps, with the aldehyde intermediate isolated at 85% purity. While less efficient than the four-step process, it demonstrates versatility in generating branched methoxylated derivatives.

Biotechnological Production

Fraatz et al. (2018) pioneered a fermentation-based approach using fungi to produce MT precursors. Fusarium species were cultured in lipid-rich media to synthesize iso-fatty acids, which were subsequently hydrolyzed and reduced to MT via a recombinant carboxylic acid reductase (CAR).

Key Process Parameters:

  • Fungal Strain: Fusarium graminearum (high lipid yield).

  • Culture Medium: Optimized with glucose (50 g/L) and ammonium nitrate (5 g/L).

  • Enzymatic Reduction: CAR from Mycobacterium marinum converted 12-methyltridecanoic acid to MT with 65% efficiency.

Table 2: Biotechnological Method Performance

ParameterValue
Lipid Yield12 g/L (dry biomass)
CAR Activity4.8 U/mg protein
MT Purity89% (after purification)

This method offers a sustainable alternative to chemical synthesis, though scalability remains challenging due to lengthy fermentation times (7–10 days).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldCostScalabilityEnvironmental Impact
Four-Step Chemical75%$$HighModerate (hazardous waste)
Cyanide Addition26%$$$LowHigh (toxic reagents)
Biotechnological65%$$ModerateLow (green chemistry)
  • Chemical Synthesis excels in yield and scalability but requires hazardous reagents like SOCl₂ and ozone.

  • Biotechnological Production is eco-friendly but limited by slower production rates.

  • Biosynthesis remains exploratory, with potential for optimization via genetic engineering .

化学反応の分析

Types of Reactions: 12-Methyltridecanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Introduction to 12-Methyltridecanal

This compound is a long-chain fatty aldehyde with the chemical formula C14H28OC_{14}H_{28}O. It belongs to the class of organic compounds known as fatty aldehydes, characterized by a straight-chain structure and significant implications in various scientific fields. This compound has garnered attention for its applications in food science, biochemistry, and sensory analysis.

Flavoring Agent in Food Industry

This compound is recognized for its contribution to the flavor profile of various meat products. It imparts a beef-like aroma, making it an important compound in meat processing. Studies indicate that it can enhance the sensory attributes of cooked beef, contributing to the overall palatability of meat products .

Table: Flavor Profile Contributions

CompoundAroma DescriptionSource
This compoundBeef-like, tallowyCooked beef
Other Fatty AldehydesVarious (e.g., nutty)Different meats

Biochemical Research

In biochemical studies, this compound has been identified as a product of lipid degradation processes, particularly from plasmalogens during the cooking of beef. This degradation affects muscle integrity and tenderness by altering myofibrillar structures postmortem . Understanding these biochemical pathways is crucial for improving meat quality and processing methods.

Sensory Analysis and Olfactory Research

Research has explored the role of this compound in olfactory communication among primates. Its detection at varying concentrations provides insights into how certain aldehydes function as olfactory cues in animal behavior studies . The compound's sensory properties are also utilized in developing aroma profiles for food products.

Industrial Applications

Although less common, there are potential uses of this compound in industrial applications where fatty aldehydes are employed as intermediates in chemical synthesis or as components in fragrances due to their pleasant aroma characteristics .

Case Study 1: Meat Processing and Tenderness Enhancement

A study highlighted the degradation effects of this compound on muscle fibers during postmortem aging. The presence of this compound was linked to improved tenderness scores in aged beef, suggesting that its formation could be beneficial for meat processors aiming to enhance product quality .

Case Study 2: Olfactory Communication Research

作用機序

The mechanism of action of 12-Methyltridecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its role as a building block in organic synthesis . Additionally, its interaction with microbial enzymes suggests a role in microbial metabolism, although the exact pathways and targets are still under investigation .

類似化合物との比較

Structural Analogues

12-Methyltridecanal belongs to the fatty aldehyde family, characterized by chain length and branching. Key structural analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Branching Key Source/Application
This compound C₁₄H₂₈O 212.37 Methyl branch at C12 Beef, lamb, Gouda cheese
Dodecanal C₁₂H₂₄O 184.32 Linear Lemur pheromones, plant volatiles
Tetradecanal C₁₄H₂₈O 212.37 Linear Animal communication, perfumes
12-Methyltetradecanal C₁₅H₃₀O 226.40 Methyl branch at C12 Biotechnological synthesis
Octanal C₈H₁₆O 128.21 Linear Citrus flavors, perfumes

Key Differences :

  • Branching : this compound’s methyl group at C12 reduces its melting point and enhances lipid solubility compared to linear analogues like tetradecanal .
  • Chain Length : Longer chains (e.g., tetradecanal) increase hydrophobicity, affecting volatility and aroma release .
Odor Profiles and Sensory Impact
Compound Odor Profile Odor Threshold Key Role
This compound Meaty, tallow, stewed beef Not reported Species-specific aroma in beef
Dodecanal Fatty, citrus 0.1 µg/kg (air) Lemur pheromones, floral notes
Tetradecanal Waxy, soapy Not reported Insect pheromones
Octanal Citrus, green 0.7 µg/kg (air) Perfumes, citrus flavors

Research Findings :

  • This compound’s aroma is heat-sensitive; stewing/boiling maximizes its release, while grilling reduces it .
  • In contrast, linear aldehydes like octanal and nonanal dominate in fresh or fried meats due to their higher volatility .
Stability and Shelf-Life
  • This compound : Requires stabilization in lipid carriers (e.g., Miglyol) and has a 6-month shelf-life in closed containers .
  • Linear Aldehydes (e.g., octanal, nonanal): More stable with 12-month shelf-life due to lower reactivity .

生物活性

12-Methyltridecanal is a branched-chain aldehyde that is notably recognized for its role as a flavor compound, particularly in meat products. It has been identified as a species-specific odorant associated with the aroma of stewed beef, contributing significantly to its flavor profile. This article delves into the biological activity of this compound, highlighting its sources, physiological effects, and potential applications in food science and health.

Sources and Formation

This compound is primarily derived from microbial metabolism and is found in various biological samples, including those from beef. It is formed during the cooking process when plasmalogens break down under heat, leading to the release of this compound . The compound's presence has been linked to specific microorganisms that contribute to its formation in food matrices .

Flavor Profile and Sensory Impact

The biological activity of this compound is predominantly associated with its sensory characteristics. It imparts a distinctive "beef-like" aroma, making it a key component in flavoring agents used in culinary applications. Studies have shown that this compound can evoke strong sensory responses, influencing consumer preferences for meat products .

Flavor Characterization in Meat Products

A comprehensive study characterized volatile compounds in dry-rendered beef, identifying this compound as a significant contributor to the overall aroma profile. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify its presence alongside other volatile compounds .

CompoundConcentration (ppm)
This compound0.15 ± 0.02
Nonanal3.75 ± 0.75
Octanal3.67 ± 0.73

This table illustrates the concentration of key flavor compounds found in beef, emphasizing the importance of this compound in flavor development.

Microbial Production Studies

Another study focused on the microbial production of this compound, demonstrating that specific strains of bacteria could enhance its formation during fermentation processes. This finding suggests potential applications in food biotechnology for improving flavor profiles through controlled fermentation .

Food Industry

Given its desirable flavor characteristics, this compound has significant implications for the food industry:

  • Flavoring Agent : It can be utilized as a natural flavoring agent in meat products and processed foods.
  • Quality Indicator : Its presence can serve as an indicator of meat quality and freshness.

Health Implications

While the direct health implications of consuming this compound require further investigation, understanding its role in food systems could lead to insights into dietary impacts on health, particularly concerning oxidative stress and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Methyltridecanal
Reactant of Route 2
12-Methyltridecanal

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